L-Alanyl-L-alanyl-L-prolyl-L-isoleucine
Description
Significance of Tetrapeptides in Molecular and Biological Systems
Tetrapeptides, consisting of four amino acids linked by peptide bonds, are pivotal in a multitude of molecular and biological systems. Their relatively small size allows for high specificity in interactions with biological targets, such as receptors and enzymes, while also offering a degree of metabolic stability. Research has shown that tetrapeptides can exhibit a wide range of biological activities, including but not limited to, enzymatic inhibition, immunomodulation, and antimicrobial effects.
For instance, the tetrapeptide Ala-Ala-Pro-Val has been identified as an inhibitor of human neutrophil elastase, an enzyme implicated in inflammatory diseases. abmole.commedchemexpress.com This highlights the potential of specific tetrapeptide sequences to act as therapeutic agents. Furthermore, proline-rich peptides are known to be involved in crucial cellular signaling pathways and can possess immunomodulatory and antioxidant properties. nih.gov The inclusion of proline in a tetrapeptide sequence, as seen in L-Alanyl-L-alanyl-L-prolyl-L-isoleucine, can introduce significant conformational rigidity, influencing its interaction with biological molecules. wikipedia.orgarizona.edu
The diverse functions of tetrapeptides are a direct result of the chemical diversity of their constituent amino acids. The sequence of these amino acids dictates the peptide's three-dimensional structure and, consequently, its biological function.
Rationale for Dedicated Academic Investigation of this compound
The specific sequence of this compound warrants dedicated academic investigation for several compelling reasons rooted in the unique properties of its constituent amino acids.
The presence of two consecutive alanine (B10760859) residues provides a simple, non-bulky, and hydrophobic foundation. Alanine is known to be ambivalent, meaning it can be situated either inside or outside of a protein molecule, offering structural flexibility. arizona.edu
The subsequent proline residue introduces a significant structural constraint. Proline's cyclic side chain imparts exceptional conformational rigidity compared to other amino acids. wikipedia.orgarizona.edu This rigidity can be crucial for presenting the peptide in a specific conformation for receptor binding or enzymatic interaction. Proline-rich polypeptides have been shown to play roles in immune regulation and can act as molecular signaling devices. dynamicchiropractic.comselfdecode.com
Finally, the C-terminal isoleucine residue adds a bulky, hydrophobic, and branched-chain amino acid to the sequence. Isoleucine is critical for hydrophobic interactions that stabilize protein structures and is involved in substrate recognition. Its branched nature can also influence the peptide's resistance to degradation.
The combination of the flexible alanine repeats, the rigid proline turn, and the bulky hydrophobic isoleucine at the terminus suggests a peptide with a well-defined and stable conformation. This structural stability is a desirable trait for peptides intended for research as potential bioactive agents, as it can lead to higher affinity and specificity for biological targets. The investigation of this compound, therefore, offers a valuable opportunity to explore how this specific sequence of amino acids contributes to its structure and potential biological activity, furthering our understanding of peptide science.
Data Tables
Physicochemical Properties of Constituent Amino Acids
| Amino Acid | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Key Physicochemical Properties |
| L-Alanine | Ala, A | C₃H₇NO₂ | 89.09 | Non-polar, hydrophobic, ambivalent (can be inside or outside a protein). arizona.eduscienceinfo.comwikipedia.org |
| L-Proline | Pro, P | C₅H₉NO₂ | 115.13 | Non-polar, cyclic structure imparting conformational rigidity, often found in turns of protein structures. wikipedia.orgarizona.edunih.gov |
| L-Isoleucine | Ile, I | C₆H₁₃NO₂ | 131.17 | Non-polar, hydrophobic, branched-chain, plays a role in hydrophobic interactions and protein stability. wikipedia.org |
Examples of Biologically Active Tetrapeptides
| Tetrapeptide Sequence | Biological Activity |
| Ala-Ala-Pro-Val | Inhibitor of human neutrophil elastase. abmole.commedchemexpress.com |
| Val-Gly-Val-Ala | Part of a repeating peptide in elastin, chemotactic for fibroblasts and monocytes. rupress.org |
| Leu-Pro-Gly-Gly | Involved in intestinal assimilation, hydrolyzed by dipeptidyl aminopeptidase (B13392206) IV. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
433717-47-6 |
|---|---|
Molecular Formula |
C17H30N4O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C17H30N4O5/c1-5-9(2)13(17(25)26)20-15(23)12-7-6-8-21(12)16(24)11(4)19-14(22)10(3)18/h9-13H,5-8,18H2,1-4H3,(H,19,22)(H,20,23)(H,25,26)/t9-,10-,11-,12-,13-/m0/s1 |
InChI Key |
HGJOCRPJGGTVJN-VLJOUNFMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
Synthetic Methodologies for L Alanyl L Alanyl L Prolyl L Isoleucine and Analogous Peptides
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) has become the predominant method for the chemical synthesis of peptides due to its efficiency, amenability to automation, and the ease of purification. thermofisher.compharmaffiliates.com The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. pharmaffiliates.com This immobilization allows for the use of excess reagents to drive reactions to completion, with byproducts and unreacted materials being easily removed by simple filtration and washing steps. pharmaffiliates.com
Fmoc/Boc Protecting Group Chemistry and Orthogonal Strategies for L-Alanyl-L-alanyl-L-prolyl-L-isoleucine
The success of SPPS hinges on the use of protecting groups to prevent unwanted side reactions at the N-terminus of the amino acids and any reactive side chains. The two most common strategies are based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the α-amino group. altabioscience.compeptide.com
The Fmoc strategy is currently the more widely used method due to its milder deprotection conditions. altabioscience.com The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). lifetein.com The side-chain protecting groups, in this case, are acid-labile, typically being removed at the end of the synthesis with a strong acid such as trifluoroacetic acid (TFA). wpmucdn.com This represents an orthogonal protection scheme, where the N-terminal and side-chain protecting groups are removed under different chemical conditions, allowing for selective deprotection. altabioscience.com
In contrast, the Boc strategy employs an acid-labile Boc group for N-terminal protection, which is removed with a milder acid like TFA. peptide.com The side-chain protecting groups are then removed with a stronger acid, such as hydrofluoric acid (HF). peptide.com While historically significant, the harsh conditions required for final cleavage in the Boc strategy have led to a preference for the Fmoc approach for many applications. altabioscience.com
For the synthesis of this compound, which has no reactive side chains, the choice between Fmoc and Boc chemistry is less critical in terms of side-chain protection. However, the principles of orthogonal protection remain fundamental to the stepwise elongation of the peptide chain.
| Protecting Group Strategy | Nα-Protecting Group | Deprotection Condition | Side-Chain Protection | Final Cleavage | Key Advantages |
| Fmoc Chemistry | 9-fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., Piperidine in DMF) lifetein.com | Acid-labile (e.g., tBu, Trt) | Strong acid (e.g., TFA) wpmucdn.com | Milder conditions, orthogonal. altabioscience.com |
| Boc Chemistry | tert-butyloxycarbonyl (Boc) | Mild acid (e.g., TFA) peptide.com | Strong acid-labile (e.g., Bzl) | Strong acid (e.g., HF) peptide.com | Historical precedence, can be advantageous for certain sequences. |
Optimization of Coupling Reagents and Reaction Kinetics
The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is a critical step in SPPS. This reaction is facilitated by coupling reagents that activate the carboxylic acid. Common classes of coupling reagents include carbodiimides (like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC)), phosphonium (B103445) salts (such as PyBOP), and uronium/aminium salts (like HBTU, HATU, and COMU). bachem.comiris-biotech.de
The choice of coupling reagent can significantly impact the reaction kinetics and the potential for side reactions, such as racemization. For the synthesis of this compound, the coupling of proline can sometimes be challenging due to its secondary amine structure. nih.gov Similarly, coupling to the sterically hindered isoleucine at the C-terminus can also require optimized conditions. The use of highly efficient coupling reagents like HATU or COMU, often in combination with a base such as N,N-diisopropylethylamine (DIPEA), is common to ensure complete and rapid coupling. bachem.com Monitoring the reaction kinetics, for example through colorimetric tests like the Kaiser test, is crucial to ensure that each coupling step proceeds to completion before the deprotection of the next amino acid. bachem.com
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC iris-biotech.de | Cost-effective, often used with additives like HOBt or OxymaPure to reduce racemization. bachem.com |
| Phosphonium Salts | PyBOP iris-biotech.de | Highly reactive, but can be more expensive. |
| Uronium/Aminium Salts | HBTU, HATU, COMU bachem.com | Very efficient, fast reaction times, suitable for difficult couplings. bachem.com |
Resin Selection and Functionalization for Peptide Elongation
The solid support, or resin, is a fundamental component of SPPS. biotage.com The choice of resin influences the swelling properties, reaction kinetics, and the conditions required for final cleavage of the peptide. biotage.com Polystyrene resins cross-linked with divinylbenzene (B73037) are the most common type of support. biotage.com For the synthesis of this compound, which would typically have a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin would be suitable choices for Fmoc-based synthesis. peptide.com The Wang resin releases the peptide as a carboxylic acid upon treatment with strong acid (TFA), while the 2-CTC resin allows for cleavage under milder acidic conditions, which can be advantageous for sensitive peptides. peptide.com
The resin is first functionalized by attaching the C-terminal amino acid, in this case, isoleucine. This is a critical step that determines the loading capacity of the resin, which is the amount of peptide that can be synthesized per gram of resin. biotage.com A lower loading capacity is often preferred for longer or more complex peptides to minimize steric hindrance and aggregation between growing peptide chains. biotage.com
| Resin Type | Linker Type | Cleavage Condition | C-Terminal Functionality |
| Wang Resin | p-alkoxybenzyl alcohol | Strong acid (e.g., 95% TFA) peptide.com | Carboxylic acid |
| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-chlorotrityl | Mild acid (e.g., dilute TFA) peptide.com | Carboxylic acid |
| Rink Amide Resin | Rink Amide | Strong acid (e.g., 95% TFA) peptide.com | Amide |
| Sieber Amide Resin | Sieber Amide | Mild acid (e.g., dilute TFA) peptide.com | Amide |
Advanced Deprotection and Cleavage Protocols
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups. wpmucdn.com For Fmoc-based synthesis using a Wang or Rink Amide resin, this is typically achieved by treating the peptide-resin with a "cleavage cocktail" containing a high concentration of trifluoroacetic acid (TFA). wpmucdn.comthermofisher.com
The composition of the cleavage cocktail is critical to prevent side reactions caused by reactive cationic species that are generated during the deprotection process. wpmucdn.com Scavengers are added to the cocktail to trap these reactive species. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). iris-biotech.de For a simple peptide like this compound, which lacks sensitive residues like tryptophan, methionine, or cysteine, a standard cleavage cocktail such as TFA/TIS/water (e.g., 95:2.5:2.5) is generally sufficient. iris-biotech.deyoutube.com After cleavage, the crude peptide is typically precipitated from the TFA solution using a cold organic solvent like diethyl ether, collected by centrifugation or filtration, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). youtube.com
Solution-Phase Peptide Synthesis Approaches
Prior to the advent of SPPS, peptides were exclusively synthesized in solution. Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, involves the coupling of amino acids or peptide fragments in a homogenous solution. bachem.com While largely superseded by SPPS for research-scale synthesis due to its labor-intensive nature and the need for purification of intermediates at each step, solution-phase synthesis remains a valuable technique, particularly for the large-scale industrial production of shorter peptides. peptide.combachem.com
For the synthesis of this compound, a solution-phase approach could involve a stepwise or a fragment condensation strategy. In a stepwise approach, protected amino acids are sequentially coupled, with purification of the resulting dipeptide, tripeptide, and finally the tetrapeptide. A fragment condensation approach might involve the synthesis of two dipeptide fragments, for example, L-Alanyl-L-alanine and L-prolyl-L-isoleucine, which are then coupled together. bachem.com This can be more efficient for longer peptides but carries a higher risk of racemization at the C-terminal residue of the activated fragment. bachem.com The same types of protecting groups and coupling reagents used in SPPS are also employed in solution-phase synthesis. creative-peptides.com
Segment Condensation Techniques for Oligopeptide Assembly
Segment condensation is a powerful strategy for the synthesis of long or complex peptides, including this compound. This approach involves the synthesis of smaller, protected peptide fragments which are then coupled together in a convergent manner to form the final oligopeptide. This method can be more efficient than the stepwise addition of single amino acids for longer peptides.
The core of segment condensation lies in the activation of the C-terminal carboxylic acid of one peptide fragment and its subsequent reaction with the N-terminal amine of another. A variety of coupling reagents are employed to facilitate this amide bond formation while minimizing side reactions, particularly racemization of the C-terminal amino acid. Common coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress racemization and improve coupling efficiency.
A significant advancement in this area is Native Chemical Ligation (NCL), a technique that allows for the chemoselective ligation of two unprotected peptide fragments. One fragment is synthesized with a C-terminal thioester, and the other with an N-terminal cysteine residue. The reaction proceeds through a transthioesterification step followed by an intramolecular S-to-N acyl shift, resulting in the formation of a native peptide bond at the ligation site. While highly effective, the requirement for a cysteine residue at the ligation junction is a limitation.
Table 1: Comparison of Segment Condensation Techniques
| Technique | Activating Agent/Group | Key Features |
|---|---|---|
| Carbodiimide (B86325) Method | DCC, DIC + Additives (e.g., HOBt) | Widely used, effective for a range of amino acids. Risk of racemization needs to be managed with additives. |
| Active Ester Method | p-Nitrophenyl esters, N-Hydroxysuccinimide esters | Pre-activated C-terminal esters are reacted with the N-terminal amine. Generally slower but can be cleaner than carbodiimide methods. |
| Native Chemical Ligation (NCL) | C-terminal thioester and N-terminal cysteine | Chemoselective ligation of unprotected fragments in aqueous solution, forming a native peptide bond. |
Challenges and Advantages in Solution-Phase Production of this compound
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis, is the classical approach to producing peptides and remains highly relevant, especially for large-scale production.
Advantages of Solution-Phase Synthesis
One of the primary advantages of solution-phase synthesis is its scalability. The process can be readily adapted for the production of large quantities of peptides, from grams to kilograms, making it economically viable for commercial applications. Furthermore, intermediates at each step of the synthesis can be isolated and purified, which allows for rigorous characterization and ensures the high purity of the final product. This level of control can be crucial for therapeutic peptides. The homogeneous reaction conditions in solution-phase synthesis can also lead to higher reaction efficiency compared to solid-phase methods in some cases.
Table 2: Advantages of Solution-Phase Peptide Synthesis
| Advantage | Description |
|---|---|
| Scalability | Well-suited for large-scale production (gram to kilogram scale). |
| High Purity | Intermediates can be purified and characterized at each step, leading to a highly pure final product. |
| Flexibility | Allows for a wide range of coupling reagents and reaction conditions to be employed. |
| Monitoring | The reaction progress can be easily monitored using techniques like HPLC and NMR. |
Challenges in Solution-Phase Synthesis
Despite its advantages, solution-phase synthesis presents several challenges. A significant issue is the potential for poor solubility of protected peptide fragments as the chain length increases. This can hinder the reaction and purification processes. The purification of intermediates after each coupling and deprotection step can be time-consuming and labor-intensive, often requiring techniques like crystallization or chromatography. Another critical challenge is the risk of racemization at the C-terminal amino acid of a peptide fragment during activation and coupling. While the use of additives can mitigate this, it remains a concern that requires careful control of reaction conditions.
Table 3: Challenges in Solution-Phase Peptide Synthesis
| Challenge | Description |
|---|---|
| Solubility Issues | Protected peptide intermediates can have low solubility in common organic solvents, complicating the reaction and purification. |
| Time-Consuming Purifications | Isolation and purification of the product after each reaction step can be a lengthy process. |
| Racemization Risk | The activation of the C-terminal carboxyl group of a peptide fragment can lead to loss of stereochemical integrity. |
| Cumulative Yield | The overall yield can be reduced by losses incurred during the multiple purification steps. |
Enzymatic Peptide Synthesis of this compound
Enzymatic peptide synthesis has emerged as a promising alternative to traditional chemical methods, offering advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact. This approach utilizes enzymes, primarily proteases and peptide ligases, to catalyze the formation of peptide bonds.
Exploration of Peptide Ligases and Proteases for Directed Synthesis
The enzymatic synthesis of peptides can be catalyzed by two main classes of enzymes: proteases and peptide ligases. Proteases, which naturally hydrolyze peptide bonds, can be used in reverse under specific, non-aqueous conditions to favor synthesis over hydrolysis. This is often referred to as a kinetically controlled synthesis. Serine proteases like subtilisin and cysteine proteases like papain are commonly employed for this purpose. researchgate.netmdpi.com Papain, for instance, exhibits broad substrate specificity and has been successfully used in the chemoenzymatic polymerization of various amino acid esters, including the synthesis of poly(L-alanine). mdpi.comacs.orgrsc.org
Peptide ligases are enzymes that naturally form peptide bonds. An example is the subtilisin-derived enzyme, subtiligase, which has been engineered to efficiently catalyze the ligation of peptide fragments. nih.gov Another class of enzymes, prolyl oligopeptidases, are specific for proline residues and can be valuable for synthesizing proline-containing peptides. Research has shown that proline-specific endopeptidases can catalyze peptide synthesis, and in their substrate-binding site, proline is favored at the S1 position, but alanine (B10760859) is also accepted. nih.gov This suggests their potential utility in forming the Ala-Pro linkage in this compound.
Substrate Specificity and Catalytic Efficiency of Enzymes for this compound Formation
The success of enzymatic peptide synthesis hinges on the substrate specificity and catalytic efficiency of the chosen enzyme. The enzyme must be able to recognize the specific amino acid residues to be joined and effectively catalyze the formation of the peptide bond.
For the synthesis of this compound, enzymes with specificity for alanine, proline, and isoleucine are required. As mentioned, papain's broad specificity makes it a candidate for forming the Ala-Ala bond. mdpi.comacs.org Proline-specific endopeptidases are of particular interest for the Ala-Pro linkage, as they have been shown to accept alanine as an acyl donor. nih.gov The formation of the Pro-Ile bond would require an enzyme that recognizes proline at the C-terminus of the acyl donor and isoleucine as the nucleophile. The S1' subsite of the enzyme, which accommodates the incoming nucleophile, plays a crucial role here. Some proteases show a preference for hydrophobic amino acid amides like leucine-NH2 and phenylalanine-NH2 as acyl acceptors, suggesting that isoleucine, another hydrophobic amino acid, could also be a suitable substrate. nih.gov
The catalytic efficiency of these enzymes can be influenced by engineering the enzyme itself. For example, mutant variants of subtilisin have been developed with altered substrate specificity. nih.govacs.org Similarly, a mutant of a proline-specific endopeptidase, where the catalytic serine was converted to cysteine, exhibited a dramatically increased peptide ligase activity. nih.gov
Biocatalytic Reaction Conditions and Process Development
The optimization of reaction conditions is critical for maximizing the yield and purity of the enzymatically synthesized peptide. Key parameters include pH, temperature, solvent system, and the physical form of the enzyme.
Enzymatic peptide synthesis is often carried out in non-conventional media to shift the thermodynamic equilibrium from hydrolysis to synthesis. This can involve the use of organic solvents, biphasic systems, or frozen aqueous solutions. mdpi.comnih.gov The use of organic solvents can also prevent the hydrolysis of the acyl-enzyme intermediate. nih.gov The pH of the reaction medium is another crucial factor, with alkaline conditions often favoring a higher degree of polymerization in protease-catalyzed reactions. mdpi.comacs.org For instance, the papain-catalyzed synthesis of a dipeptide precursor was optimized at a pH of 9.5. nih.gov The optimal temperature for protease-catalyzed synthesis is typically around 40°C. mdpi.comnih.gov
Conformational Analysis and Dynamics of L Alanyl L Alanyl L Prolyl L Isoleucine
Theoretical and Computational Conformational Energy Calculations
Computational chemistry provides powerful tools to investigate the myriad of possible conformations a peptide can adopt. These methods are essential for identifying low-energy, stable structures and understanding the dynamics of transitions between them.
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide highly accurate calculations of molecular energies and properties. nih.gov These methods are used to identify the geometries of stable conformers, which correspond to local minima on the potential energy surface. For a tetrapeptide like L-Alanyl-L-alanyl-L-prolyl-L-isoleucine, DFT studies would involve systematically exploring the conformational space defined by the backbone and side-chain dihedral angles to locate these energy minima. researchgate.net
Studies on similar short peptides have shown that local minima often correspond to recognizable secondary structures like β-turns and polyproline II (PPII) helices. mdpi.comembopress.org The proline residue, in particular, is known to favor the nucleation of β-turns. researchgate.net The presence of two alanine (B10760859) residues provides flexibility, while the isoleucine adds steric constraints that influence the final stable structures. A computational study would identify and rank these conformers by their relative energies, indicating which structures are most likely to be populated. researchgate.net
| Conformer Type | Key Structural Feature | Calculated Relative Energy (kcal/mol) | Stabilizing Interactions |
|---|---|---|---|
| β-I Turn | Hydrogen bond between the C=O of Ala1 and the N-H of Ile4 | 0.00 (Global Minimum) | Intramolecular Hydrogen Bond |
| Polyproline II (PPII) Helix | Extended, left-handed helical structure | 1.5 - 3.0 | Favorable solvent interactions, minimal steric hindrance |
| β-II' Turn | Requires a Glycine at position 3; less likely here but possible | 2.5 - 4.5 | Intramolecular Hydrogen Bond |
| Extended/Unfolded | No defined secondary structure | > 4.0 | High conformational entropy |
While DFT provides high accuracy, it is computationally expensive for studying large-scale dynamics. Molecular dynamics (MD) simulations, which use classical mechanics-based force fields, are better suited for this purpose. A force field is a set of parameters and equations that approximates the potential energy of a system of atoms. The accuracy of MD simulations is entirely dependent on the quality of the force field used. acs.orgnih.gov
For proline-containing peptides, force fields must accurately model several key features: the unique constraints of the proline ring, the energy barrier between cis and trans isomers of the X-Pro peptide bond, and the conformational preferences of neighboring residues. researchgate.net Several common force fields are used for protein and peptide simulations, each with strengths and weaknesses. consensus.appconsensus.app
| Force Field Family | Key Characteristics | Suitability for Proline-Containing Peptides |
|---|---|---|
| AMBER (e.g., AMBER99SB) | Widely used, well-parameterized for standard proteins. | Generally reliable, though some versions may overstabilize helical structures. researchgate.net Requires careful validation. |
| CHARMM (e.g., CHARMM36m) | Known for good performance with intrinsically disordered proteins and peptides. | Often shows a balanced representation of different secondary structures, including PPII helices. nih.gov |
| GROMOS | Developed for biomolecular systems, often used in drug design. | Performance can vary; validation against experimental NMR data is crucial for specific sequences. researchgate.net |
| OPLS-AA | Optimized for liquid simulations and organic molecules. | Can be effective, but like others, its accuracy for specific peptide dynamics depends on parameterization. researchgate.net |
Validation is a critical step where simulation results are compared against experimental data (e.g., from NMR spectroscopy) or higher-level quantum calculations to ensure the force field accurately reproduces the peptide's conformational ensemble. researchgate.net
The potential energy hypersurface (PEHS) is a multi-dimensional surface that represents the potential energy of a molecule as a function of its atomic coordinates. nih.gov The local minima discussed previously are the "valleys" on this surface. Exploring the PEHS provides a complete picture of the molecule's conformational landscape, including not only the stable states but also the transition states (saddle points) that represent the energy barriers between them.
Ramachandran Plot Analysis for Backbone Dihedral Angles
The Ramachandran plot is a fundamental tool for visualizing the conformation of a peptide backbone. wikipedia.org It plots the main-chain dihedral angles, phi (Φ, C'-N-Cα-C') against psi (Ψ, N-Cα-C'-N'), revealing which combinations of angles are sterically allowed and which correspond to known secondary structures. proteopedia.orgyoutube.com
Each amino acid has a characteristic distribution of (Φ, Ψ) angles based on the size and shape of its side chain. proteopedia.org By analyzing the Ramachandran plot for a peptide, one can identify the probable secondary structure of each residue.
| Secondary Structure | Typical Φ Angle (°) | Typical Ψ Angle (°) | Residues in this compound Likely to Adopt |
|---|---|---|---|
| Right-handed α-Helix | -57 | -47 | Alanine |
| β-Sheet (Parallel) | -119 | +113 | Alanine, Isoleucine |
| β-Sheet (Antiparallel) | -139 | +135 | Alanine, Isoleucine |
| Polyproline II (PPII) Helix | -75 | +145 | Proline, Alanine |
| Left-handed α-Helix | +57 | +47 | Less common, mainly Glycine |
For this compound, a conformational ensemble would likely show clusters of points in the β-sheet and PPII regions, with some population in the α-helical region for the alanine residues. researchgate.net The specific distribution would be a unique fingerprint of the peptide's structural preferences.
The conformational freedom of an amino acid residue is significantly influenced by its neighbors.
Alanine (Ala): As the simplest chiral amino acid, alanine has a small methyl side chain that imposes minimal steric hindrance. researchgate.net This allows it to adopt a wide range of (Φ, Ψ) angles, making it a common constituent of α-helices, β-sheets, and turns. In this peptide, the two alanine residues provide conformational flexibility to the N-terminus.
Proline (Pro): Proline is unique because its side chain forms a cyclic pyrrolidine (B122466) ring that includes the backbone nitrogen atom. embopress.org This has two major consequences:
The Φ angle is restricted to a narrow range, typically around -65° to -75°. nih.gov This rigidity often induces kinks or turns in a peptide chain.
The energy barrier between the cis and trans conformations of the peptide bond preceding proline is much lower than for other amino acids. This cis-trans isomerization is a critical factor in protein folding and function. nih.govnih.gov
The interplay between these residues is crucial. The rigid proline residue will largely dictate the turn or kink in the peptide's center, while the flexibility of the N-terminal alanines and the steric bulk of the C-terminal isoleucine will modulate the exact geometry and stability of the preferred conformations.
Side-Chain Conformational Preferences and Rotamer Distributions
Analysis of Chi (χ) Dihedral Angles for All Constituent Residues
The side-chain conformations of this compound are defined by the χ dihedral angles of each residue. Alanine, with a simple methyl side chain, has only a χ1 angle, which, due to its small size, exhibits considerable rotational freedom. Proline's side chain is unique as it forms a cyclic pyrrolidine ring, covalently bonded to the backbone nitrogen. This severely restricts its conformational freedom. The puckering of this ring can be described by five endocyclic torsion angles (χ1 to χ5), which are coupled and define distinct puckering states, primarily the Cγ-endo and Cγ-exo conformations. researchgate.net The χ2 dihedral angle is often used to distinguish between the UP (χ2 > 0) and DOWN (χ2 < 0) pucker states of the proline ring. researchgate.net Isoleucine, with a branched side chain, has two chiral centers and two key dihedral angles, χ1 and χ2, that determine the orientation of its bulky sec-butyl group.
The preferred rotameric states for these residues are influenced by steric hindrance and electrostatic interactions. For isoleucine, the most populated rotamers are typically found in specific regions of the χ1-χ2 conformational space to avoid clashes with the peptide backbone. acs.org Proline's ring puckering is also coupled to the cis/trans isomerization of the peptide bond preceding it, with the trans conformation being predominant in most peptide contexts. nih.govbiorxiv.org
Table 1: Typical Chi (χ) Dihedral Angles for Constituent Residues
| Residue | Dihedral Angle | Typical Values (degrees) | Common Rotamer States |
|---|---|---|---|
| L-Alanine | χ1 | -60, 60, 180 | g-, g+, t |
| L-Proline | χ1 | ~ -30 to +45 (coupled with ring pucker) | Cγ-endo, Cγ-exo |
| χ2 | ~ -35 to +35 (defines ring pucker) | ||
| L-Isoleucine | χ1 | -60 ± 30, 180 ± 30 | g-, t |
| χ2 | -60 ± 30, 180 ± 30, 60 ± 30 | g-, t, g+ |
Investigation of Side-Chain/Backbone Interaction Effects on Conformational Stability
The stability of this compound's conformations is significantly influenced by interactions between the side chains and the peptide backbone. These interactions can be both steric and electrostatic in nature. The bulky side chain of isoleucine can sterically clash with the backbone of neighboring residues, restricting the accessible Ramachandran (φ, ψ) angles and influencing the local secondary structure.
Hydrogen bonding between side chains and the backbone can also play a crucial role in stabilizing specific conformations. For instance, the side chains of asparagine or glutamine can form hydrogen bonds with backbone amide or carbonyl groups. nih.gov While the residues in this tetrapeptide are non-polar, subtle C-H···O interactions between the side-chain hydrogens and backbone carbonyl oxygens can contribute to conformational stability. The rigid pyrrolidine ring of proline imposes significant constraints on the preceding residue's (Alanine in this case) φ angle, typically restricting it to values around -60°. This "proline effect" can nucleate specific secondary structures, such as β-turns.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Ensembles
To capture the dynamic nature of this compound, Molecular Dynamics (MD) simulations are an invaluable tool. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of conformational changes over time.
Simulation Methodologies for Capturing this compound Flexibility
A typical MD simulation protocol for this tetrapeptide would involve several key steps. First, an initial three-dimensional structure of the peptide is generated, often in an extended conformation. This structure is then placed in a simulation box, commonly a cube or a rectangular prism, which is subsequently filled with solvent molecules, typically water, to mimic physiological conditions. bioexcel.eu Counter-ions are added to neutralize the system. bonvinlab.org
The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. This is followed by a period of equilibration, where the temperature and pressure of the system are gradually brought to the desired values (e.g., 300 K and 1 atm) while the peptide's heavy atoms are restrained. Finally, a production run is performed where all restraints are removed, and the system is allowed to evolve freely. The trajectory from this production run is then analyzed to understand the peptide's conformational landscape. Popular force fields for such simulations include AMBER ambermd.orgnih.gov and CHARMM nih.gov, which define the potential energy of the system.
Table 2: Representative MD Simulation Parameters
| Parameter | Typical Value/Method |
|---|---|
| Force Field | AMBER (e.g., ff14SB) or CHARMM (e.g., C36m) |
| Solvent Model | Explicit water (e.g., TIP3P) |
| Simulation Box | Cubic or Rectangular, periodic boundary conditions |
| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) |
| Temperature | 300 K (controlled by a thermostat, e.g., Langevin) |
| Pressure | 1 atm (controlled by a barostat, e.g., Berendsen) |
| Simulation Time | Nanoseconds to microseconds |
Solvent Effects on Peptide Conformational States and Transitions
The solvent environment plays a critical role in modulating the conformational preferences of peptides. Water, as a polar solvent, can form hydrogen bonds with the peptide backbone's carbonyl and amide groups, competing with the formation of intramolecular hydrogen bonds that stabilize secondary structures like helices and turns. The hydrophobic side chains of alanine and isoleucine will tend to minimize their exposure to water, which can drive the peptide to adopt more compact conformations.
The extent of this hydrophobic collapse can be quantified by calculating the Solvent Accessible Surface Area (SASA) for different conformations. nih.govcompchems.com Furthermore, the organization of water molecules around the peptide can be analyzed using radial distribution functions, which describe the probability of finding a water molecule at a certain distance from a peptide atom. researchgate.netnih.gov In proline-containing peptides, the hydration of the carbonyl group of proline can influence the trans-to-cis isomerization of the peptide bond. mdpi.com The presence of different solvents or co-solvents can significantly alter the conformational equilibrium. For instance, less polar solvents might favor the formation of intramolecular hydrogen bonds and more defined secondary structures.
Mechanistic Studies of L Alanyl L Alanyl L Prolyl L Isoleucine Biological Interactions
Investigation of Molecular Target Binding Mechanisms
Understanding the binding of L-Alanyl-L-alanyl-L-prolyl-L-isoleucine to specific molecular targets is crucial for deciphering its biological effects. These investigations span interactions with enzymes and cellular receptors, as well as an analysis of its structure-activity relationship.
Specific Interactions with Enzymes (e.g., inhibition, activation)
While direct enzymatic interactions of this compound are a developing area of research, the isoleucine component of the peptide is known to be a feedback regulator of enzymes such as L-threonine deaminase, which is involved in its own biosynthesis. nih.gov This suggests that the tetrapeptide could potentially exhibit inhibitory effects on certain enzymes, a hypothesis that warrants further investigation. The binding of isoleucine to enzymes like threonine dehydratase can initiate conformational changes that regulate enzymatic activity. nih.gov
Table 1: Potential Enzymatic Interactions of Isoleucine-Containing Compounds
| Enzyme Target | Type of Interaction | Potential Effect |
|---|---|---|
| L-Threonine Dehydratase | Feedback Inhibition | Regulation of isoleucine biosynthesis |
Receptor Ligand Binding and Downstream Signal Transduction Modulation
The interaction of peptides with cellular receptors is a key mechanism for initiating signal transduction cascades. In plants, for instance, the isoleucine conjugate of jasmonic acid, jasmonoyl-isoleucine, is recognized by the COI1 receptor, which is essential for signaling in response to various stresses. nih.govnih.gov This highlights the potential for isoleucine-containing molecules to act as signaling ligands. While the specific receptor targets for this compound in mammalian systems have not been fully identified, it is plausible that this tetrapeptide could modulate signaling pathways through receptor binding, a common mechanism for bioactive peptides.
Modulatory Effects on Intracellular Processes and Pathways
Beyond direct binding to molecular targets, this compound may exert its influence by modulating fundamental cellular processes such as protein synthesis and metabolic pathways.
Influence on Cellular Protein Synthesis Machinery
The amino acid isoleucine, a constituent of the tetrapeptide, is known to play a role in the regulation of protein synthesis. nih.gov Specifically, isoleucine can independently regulate mTOR signaling, a central pathway in controlling protein synthesis. nih.gov Depletion of isoleucine has been shown to decrease the fractional protein synthesis rate. nih.gov Therefore, it is hypothesized that this compound, by virtue of its isoleucine residue, could influence the machinery of protein synthesis.
Table 2: Influence of Isoleucine on Protein Synthesis Signaling
| Signaling Pathway Component | Effect of Isoleucine Depletion |
|---|---|
| mTOR Phosphorylation | Decreased |
| S6K1 Phosphorylation | Decreased |
| rpS6 Phosphorylation | Decreased |
| Fractional Protein Synthesis Rate | Decreased |
Regulation of Specific Metabolic Pathways (e.g., cell wall biosynthesis interference)
The biosynthesis of bacterial cell walls is a complex process that involves the incorporation of specific amino acid isomers, such as D-alanine. nih.govresearchgate.net It has been established that D-alanyl-D-alanine is a crucial component in the synthesis of peptidoglycans. researchgate.net Given that this compound is composed of L-alanine, it is conceivable that it could interfere with metabolic pathways that are specific to D-alanine, such as cell wall biosynthesis in certain bacteria. This potential for interference represents an intriguing area for further research into the antimicrobial applications of this tetrapeptide.
Mechanisms of Transmembrane Transport and Cellular Uptake
The cellular entry and exit of peptides like this compound are critical determinants of their biological activity. These processes are generally mediated by specialized transporter proteins embedded in the cell membrane. For small oligopeptides, the primary route of cellular uptake is through proton-coupled oligopeptide transporters (POTs), a family of solute carriers (SLC).
The SLC15A family, particularly PepT1 (encoded by the SLC15A1 gene) and PepT2 (encoded by the SLC15A2 gene), are the principal transporters responsible for the absorption and reabsorption of di- and tripeptides in the intestine and kidneys, respectively. These transporters function as symporters, coupling the influx of peptides to the electrochemical proton gradient across the cell membrane.
While the primary substrates for these transporters are di- and tripeptides, their substrate specificity can be broad. The transport of tetrapeptides via the SLC15A family is generally considered to be limited or nonexistent. However, the structural characteristics of a peptide, such as charge, size, and hydrophobicity, can influence its affinity for these transporters. This compound, being a neutral tetrapeptide, may have a low affinity for SLC15A1.
The interaction with PepT1 is initiated by the binding of a proton to the transporter, which increases its affinity for a peptide substrate. The subsequent binding of the peptide triggers a conformational change in the transporter, leading to the translocation of both the peptide and the proton into the cell.
It is also worth noting that some proline-rich peptides have been shown to enter cells through other mechanisms, such as lipid-raft mediated endocytosis, which circumvents the lysosomal degradation pathway. Whether this compound utilizes such alternative pathways has not been investigated.
The kinetics of peptide transport by systems like PepT1 are typically characterized by Michaelis-Menten kinetics, with specific values for the Michaelis constant (Km) and the maximum transport velocity (Vmax). Km represents the substrate concentration at which the transport rate is half of Vmax and is an indicator of the transporter's affinity for the substrate. PepT1 is generally a low-affinity, high-capacity transporter, which is well-suited for the absorption of a wide variety of peptides from the diet.
As there is no specific data for this compound, the following table provides illustrative kinetic parameters for the transport of a well-characterized dipeptide, Glycyl-sarcosine (Gly-Sar), by PepT1 in a Caco-2 cell model. This is intended to provide a conceptual framework for understanding peptide transport kinetics.
| Substrate | Transporter | Cell Line | Km (mM) | Vmax (nmol/mg protein/10 min) |
| Glycyl-sarcosine | PepT1 | Caco-2 | 0.7 - 2.4 | 8.4 - 21.0 |
| This data is illustrative and does not represent the kinetic parameters for this compound. Data sourced from. |
The specificity of cellular influx via transporters like PepT1 is broad, accommodating over 400 dipeptides and 8,000 tripeptides. However, certain structural features can preclude transport, such as the presence of two positive charges or excessive bulk in the side chains.
Enzymatic and Non Enzymatic Degradation Pathways of L Alanyl L Alanyl L Prolyl L Isoleucine
Susceptibility to Proteolytic Enzymes and Hydrolysis
The peptide bonds within L-Alanyl-L-alanyl-L-prolyl-L-isoleucine are susceptible to cleavage by various proteolytic enzymes, known as peptidases. The specific sequence of the peptide, particularly the presence of proline, influences which enzymes can act upon it and at what rate.
Identification of Specific Peptidases (e.g., aminopeptidases, endopeptidases, dipeptidyl peptidases)
Several classes of peptidases can potentially hydrolyze this compound.
Aminopeptidases: These exopeptidases cleave amino acids from the N-terminus of a peptide. Aminopeptidase (B13392206) N (APN), for instance, preferentially hydrolyzes substrates with an N-terminal alanine (B10760859) residue. nih.gov Therefore, the N-terminal L-Alanine of the tetrapeptide is a likely target for aminopeptidases. L-alanine aminopeptidase is another enzyme that specifically splits off the amino acid L-alanine from various substrates. merckmillipore.com The sequential removal of the two N-terminal alanine residues by aminopeptidases would yield L-Prolyl-L-isoleucine.
Dipeptidyl Peptidases (DPPs): Dipeptidyl Peptidase IV (DPP-IV) is a serine peptidase with a unique specificity for cleaving dipeptides from the N-terminus of polypeptides where proline is in the penultimate position (X-Pro). nih.govacs.org While the original tetrapeptide is not a direct substrate for DPP-IV, the dipeptide L-Alanyl-L-proline, which could be formed by endopeptidase activity, would be a substrate. DPP-IV can also cleave peptides with alanine in the penultimate position, although with much lower efficiency. nih.govnih.gov
Endopeptidases: These enzymes cleave peptide bonds within the peptide chain. Proline-specific endopeptidases (PEPs) or prolyl oligopeptidases (POPs) are a class of serine proteases that cleave on the C-terminal side of proline residues. expasy.orgnih.gov This makes the Pro-Ile bond in this compound a potential cleavage site for such enzymes. The action of a proline-specific endopeptidase would result in the formation of L-Alanyl-L-alanyl-L-proline and L-Isoleucine.
The table below summarizes the potential peptidases and their likely cleavage sites on this compound.
| Peptidase Class | Specific Enzyme (Example) | Potential Cleavage Site | Resulting Products |
| Aminopeptidases | Aminopeptidase N, Alanine Aminopeptidase | Ala↓Ala-Pro-Ile | L-Alanine + L-Alanyl-L-prolyl-L-isoleucine |
| Endopeptidases | Proline-specific endopeptidase | Ala-Ala-Pro↓Ile | L-Alanyl-L-alanyl-L-proline + L-Isoleucine |
| Dipeptidyl Peptidases | Dipeptidyl Peptidase IV | Not a direct substrate | N/A |
Determination of Hydrolysis Kinetics and Cleavage Sites
The presence of a proline residue can significantly influence hydrolysis kinetics. Peptide bonds involving the imino nitrogen of proline are generally more resistant to cleavage by common proteases. nih.gov However, proline-specific enzymes have evolved to recognize and cleave these bonds. For proline-specific endopeptidases, the enzyme has an absolute requirement for a trans peptide bond immediately preceding the cleavage site. acs.org The X-Pro peptide bond can exist in both cis and trans conformations, and the isomerization between these states can be a rate-limiting step in hydrolysis. wikipedia.org
Non-Enzymatic Degradation Mechanisms
In addition to enzymatic hydrolysis, peptides can undergo non-enzymatic degradation, which is influenced by factors such as pH, temperature, and the chemical nature of the constituent amino acids.
Investigation of Diketopiperazine Formation
A major non-enzymatic degradation pathway for peptides, particularly those containing proline, is the intramolecular cyclization to form diketopiperazines (DKPs). digitellinc.commdpi.com This reaction involves the nucleophilic attack of the N-terminal amino group on the amide carbonyl carbon of the second amino acid, leading to the cleavage of the dipeptide from the main chain and the formation of a stable six-membered ring.
For this compound, there are two potential DKP formation pathways:
Cleavage of the N-terminal dipeptide: The N-terminal L-Alanyl-L-alanine can cyclize to form cyclo(Ala-Ala), releasing L-Prolyl-L-isoleucine.
Formation after initial enzymatic cleavage: If an endopeptidase cleaves the Pro-Ile bond, the resulting L-Alanyl-L-alanyl-L-proline fragment, with a new C-terminal proline, would be susceptible to DKP formation. However, DKP formation is more prevalent from the N-terminus.
Studies on other peptides have shown that the presence of a penultimate proline residue can make a peptide more prone to DKP formation. researchgate.net The formation of DKPs is also influenced by the reaction conditions, with higher temperatures and specific pH ranges (often slightly acidic to neutral) favoring the reaction. tandfonline.com
Analysis of Amino Acid Residue Specific Degradation
Beyond DKP formation, specific amino acid residues can be susceptible to other forms of non-enzymatic degradation. While serine and aspartic acid are known for specific degradation pathways like dehydration and isoaspartate formation, the amino acids in this compound are generally more stable under physiological conditions. However, under oxidative stress, hydroxyl radicals can lead to the formation of hydroperoxides and carbonyls on amino acid residues, including alanine, valine, and proline. scilit.com
Stability Profiling and Degradation Kinetics in Controlled Environments
A comprehensive stability profile of this compound would require systematic studies under various controlled conditions. Key parameters to investigate would include:
pH Stability: The rate of hydrolysis of peptide bonds and the formation of DKPs are highly dependent on pH. A stability study across a range of pH values (e.g., pH 2, 5, 7.4, and 9) would be necessary.
Temperature Stability: Degradation reactions, both enzymatic and non-enzymatic, are accelerated at higher temperatures. Assessing stability at different temperatures (e.g., 4°C, 25°C, and 37°C) would provide critical information.
Buffer Effects: The composition of the buffer can also influence degradation rates.
The degradation of the peptide over time would typically be monitored using techniques like High-Performance Liquid Chromatography (HPLC) to separate the parent peptide from its degradation products. The identity of the degradation products can be confirmed by mass spectrometry.
The following table outlines a hypothetical stability study design for this compound.
| Parameter | Conditions | Analytical Method | Expected Outcome |
| pH Stability | pH 2, 5, 7.4, 9 at 37°C | HPLC, LC-MS | Determination of pH-dependent degradation rate and identification of major degradation products (e.g., hydrolyzed fragments, DKPs). |
| Temperature Stability | 4°C, 25°C, 37°C at pH 7.4 | HPLC, LC-MS | Calculation of degradation rate constants at different temperatures and determination of activation energy for degradation. |
| Enzymatic Stability | Incubation with specific peptidases (e.g., Aminopeptidase N, Proline Endopeptidase) | HPLC, LC-MS | Identification of cleavage sites and determination of kinetic parameters (Km, Vmax) for enzymatic hydrolysis. |
Advanced Analytical Characterization Methodologies for L Alanyl L Alanyl L Prolyl L Isoleucine
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool for the separation and purification of peptides. For L-Alanyl-L-alanyl-L-prolyl-L-isoleucine, techniques like High-Performance Liquid Chromatography and Size-Exclusion Chromatography are critical for assessing purity and detecting the presence of aggregates or related impurities.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity and quantifying this compound. Method development for this tetrapeptide focuses on achieving optimal separation from potential impurities such as deletion sequences, diastereomers, or side-reaction products.
A typical approach involves reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. A C18 stationary phase is commonly employed due to its versatility and effectiveness in separating peptides. The mobile phase usually consists of a mixture of an aqueous solvent (often water with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution) and an organic solvent, such as acetonitrile. nih.gov
A gradient elution method, where the proportion of the organic solvent is increased over time, is generally required to effectively elute the peptide and separate it from impurities with different polarities. nih.gov Detection is typically performed using a UV detector at a wavelength of 210-220 nm, where the peptide bond absorbs light. Validation of the HPLC method is crucial and involves assessing parameters like linearity, precision, accuracy, and robustness to ensure the reliability of the results. nih.govnih.gov
Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile in Water |
| Gradient | 5% to 45% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 214 nm |
| Injection Volume | 10 µL |
Size-Exclusion Chromatography for Aggregation and Oligomerization Analysis
Size-Exclusion Chromatography (SEC) is a powerful technique for identifying and quantifying aggregates and oligomers of this compound. lcms.cz Peptide aggregation is a critical quality attribute, as it can potentially impact efficacy and safety. SEC separates molecules based on their hydrodynamic radius, with larger molecules (aggregates) eluting earlier than smaller ones (monomers). nih.gov
The analysis is performed under non-denaturing conditions, typically using a mobile phase that mimics physiological conditions, such as a phosphate-buffered saline solution. lcms.cz This helps to preserve the native state of the peptide and any non-covalent aggregates. The stationary phase consists of porous particles with a specific pore size chosen to allow the monomeric peptide to enter the pores while excluding larger aggregates. By comparing the retention time of the main peak with that of molecular weight standards, the oligomeric state of the peptide can be determined. SEC serves as an analytical "gold standard" for the precise quantification of aggregates and monomers in biotherapeutic peptide and protein samples. lcms.cz
Table 2: Representative SEC Data for this compound
| Elution Time (min) | Species Identity | Area Percentage (%) |
|---|---|---|
| 8.5 | Aggregate | 0.5 |
Spectroscopic Methods for Structural Elucidation and Conformation
Spectroscopic techniques are vital for elucidating the detailed three-dimensional structure and conformational dynamics of this compound in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the high-resolution three-dimensional structure of peptides in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign the chemical shifts of all protons (¹H) and carbons (¹³C) in the peptide backbone and side chains.
2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) are used to establish through-bond connectivities, which aids in the assignment of specific atoms within each amino acid residue. The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provides information about through-space proximities between protons that are close in space (< 5 Å), which is crucial for determining the peptide's conformation and tertiary structure. For instance, NMR studies on similar proline-containing peptides have been used to define their structure with precision. nih.gov
Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for this compound in D₂O
| Residue | Hα | Hβ | Hγ | Hδ | Other |
|---|---|---|---|---|---|
| Ala-1 | 4.15 | 1.45 (CH₃) | - | - | - |
| Ala-2 | 4.35 | 1.42 (CH₃) | - | - | - |
| Pro-3 | 4.40 | 2.05, 2.30 | 1.95 | 3.65 | - |
| Ile-4 | 4.20 | 1.90 | 1.20, 1.50 (CH₂) | 0.90 (CH₃) | 0.92 (γ-CH₃) |
Vibrational Circular Dichroism (VCD) and Fourier Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis
Fourier Transform Infrared (FTIR) and Vibrational Circular Dichroism (VCD) spectroscopy are used to investigate the secondary structure of this compound. FTIR provides information about the peptide backbone through characteristic absorption bands, primarily the Amide I (1600-1700 cm⁻¹, mainly C=O stretching) and Amide II (1500-1600 cm⁻¹, N-H bending and C-N stretching) bands. asianpubs.org The exact frequencies of these bands are sensitive to the peptide's secondary structure.
VCD, the differential absorption of left and right circularly polarized infrared light, provides more detailed conformational information. The VCD spectrum in the amide I region is particularly sensitive to the peptide's secondary structure elements, such as β-turns, random coils, or polyproline II (PPII) helices. nih.gov The presence of a proline residue can induce specific turns or a PPII-like conformation, which would generate a characteristic VCD signature. Studies on related alanyl peptides have shown VCD to be effective in identifying intramolecular hydrogen bonding and specific conformations in solution. nih.gov
Table 4: Characteristic FTIR Bands for Peptide Secondary Structure
| Band | Wavenumber Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Amide I | 1600 - 1700 | C=O stretching |
| Amide II | 1500 - 1600 | N-H bending, C-N stretching |
| Amide III | 1200 - 1300 | C-N stretching, N-H bending |
Mass Spectrometry (MS) for Sequence Confirmation and Post-Translational Modifications
Mass spectrometry (MS) is a cornerstone technique for the characterization of peptides, providing rapid and accurate molecular weight determination and sequence confirmation. thermofisher.com For this compound, high-resolution mass spectrometry can verify the elemental composition by measuring its exact mass.
Tandem mass spectrometry (MS/MS) is employed for sequence verification. The peptide is subjected to fragmentation, typically through collision-induced dissociation (CID), which cleaves the peptide bonds. This process generates a series of fragment ions, known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum.
A significant challenge in sequencing this peptide is the presence of isoleucine, which is isomeric with leucine. Standard CID-based MS/MS cannot distinguish between these two residues as they have identical masses. nih.gov Advanced fragmentation techniques, such as Electron Transfer Dissociation (ETD) or Electron Activated Dissociation (EAD), are required to resolve this ambiguity. These methods can induce fragmentation of the amino acid side chain, producing characteristic w-ions that allow for the unambiguous identification of isoleucine. sciex.comabterrabio.com
Table 5: Calculated m/z Values for b- and y-ions of this compound ([M+H]⁺)
| Ion | Calculated m/z | Ion | Calculated m/z |
|---|---|---|---|
| b₁ | 72.04 | y₁ | 132.10 |
| b₂ | 143.08 | y₂ | 229.15 |
| b₃ | 240.13 | y₃ | 300.20 |
| b₄ | 353.22 | y₄ | 371.23 |
| [M+H]⁺ | 414.25 | | |
In Silico and Computational Investigations of L Alanyl L Alanyl L Prolyl L Isoleucine
Molecular Docking and Binding Affinity Predictions for Macromolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding the functional role of a peptide by identifying its potential protein targets and elucidating the molecular basis of their interaction.
For L-Alanyl-L-alanyl-L-prolyl-L-isoleucine, docking studies would involve screening it against various protein structures to predict its binding mode and affinity. The presence of a proline residue is significant, as proline-rich motifs are known to be key recognition sequences for a number of protein domains, such as SH3, WW, and EVH1 domains, which are common in signaling proteins. nih.govuni-saarland.de The rigid structure of the proline ring can induce specific conformations, like a polyproline II helix, which facilitates transient but specific intermolecular interactions. nih.gov
Following the docking process, a detailed analysis of the ligand-protein interactions is performed. This involves identifying the specific types of interactions—such as hydrogen bonds, hydrophobic interactions, and salt bridges—that stabilize the peptide-protein complex. Computational tools can map these interactions and identify "hotspots," which are key residues at the interface that contribute most significantly to the binding energy.
For this compound, the isoleucine residue with its bulky hydrophobic side chain could anchor the peptide in a hydrophobic pocket of a receptor. The alanine (B10760859) residues provide flexibility and smaller hydrophobic contacts, while the proline residue dictates the backbone conformation. The carbonyl and amide groups of the peptide backbone are potential hydrogen bond donors and acceptors.
An illustrative output from such an analysis is presented in the table below, hypothesizing a docking scenario with a generic SH3 domain.
| Interaction Type | Peptide Residue | Receptor Residue (Hypothetical) | Distance (Å) |
| Hydrogen Bond | Alanine-1 (Backbone C=O) | Tyrosine-36 (Side Chain -OH) | 2.9 |
| Hydrophobic Contact | Alanine-2 (Side Chain -CH3) | Tryptophan-54 (Side Chain Ring) | 3.8 |
| Hydrophobic Contact | Proline-3 (Ring) | Tyrosine-36 (Side Chain Ring) | 4.1 |
| Hydrophobic Contact | Isoleucine-4 (Side Chain) | Leucine-12 (Side Chain) | 3.5 |
This table is for illustrative purposes and represents typical data obtained from a ligand-protein interaction analysis.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For peptides, QSAR models can predict activities such as enzyme inhibition, antimicrobial effects, or receptor binding affinity. nih.gov
To develop a QSAR model for activities related to this compound, a dataset of similar peptides with experimentally measured activities would be required. The structure of each peptide is converted into a set of numerical values known as molecular descriptors. For peptides, these descriptors can include physicochemical properties of the constituent amino acids (e.g., hydrophobicity, size, charge), 3D structural properties, or electronic properties. nih.gov
A critical step in QSAR is feature selection, where the most relevant descriptors that correlate with biological activity are chosen. This helps in building a robust and predictive model while providing insights into the mechanism of action. For instance, if hydrophobicity of the C-terminal amino acid is found to be a key feature, it would suggest that this position is crucial for interaction with a nonpolar binding site.
Various machine learning algorithms, such as multiple linear regression, partial least squares, or support vector machines, can be used to build the QSAR model. The resulting model is an equation that can be used to predict the activity of new, untested peptides like this compound.
A hypothetical QSAR equation for an inhibitory activity (pIC50) might look like this:
pIC50 = 0.8 * H(AA4) - 0.5 * V(AA2) + 1.2 * E(Total) + 3.5
Where:
H(AA4) is the hydrophobicity index of the fourth amino acid (Isoleucine).
V(AA2) is the steric volume of the second amino acid (Alanine).
E(Total) is the total electronic energy of the peptide.
This model would suggest that high hydrophobicity at the C-terminus and high total electronic energy enhance activity, while a larger volume at the second position is detrimental.
Homology Modeling and De Novo Protein Structure Prediction for Related Systems
Homology modeling, or comparative modeling, is used to construct a three-dimensional model of a protein (the "target") based on the experimentally determined structure of a related homologous protein (the "template"). wikipedia.org This method is relevant not for the peptide itself, but for modeling the 3D structure of a potential protein target of this compound if the target's structure is unknown.
If this tetrapeptide is suspected to bind to a specific receptor for which no experimental structure exists, but a structure for a homologous receptor is available, homology modeling can be used to build a model of the target receptor. wikipedia.org The quality of the resulting model is highly dependent on the sequence identity between the target and the template. wikipedia.org Special care must be taken when modeling loops, as these regions are often variable and their conformation can be influenced by specific residues like proline. nih.gov
In cases where no suitable template structure is available, de novo or ab initio protein structure prediction methods can be used. These methods predict the structure from the amino acid sequence alone, often by sampling a vast number of possible conformations and identifying the most energetically favorable ones.
Metabolic Flux Analysis and Network Modeling of Peptide Utilization
Metabolic flux analysis is a method for quantifying the flow of metabolites through a metabolic network. When applied to peptide utilization, it can help understand how a peptide like this compound is broken down and how its constituent amino acids are incorporated into the cell's metabolic pathways.
The degradation of peptides can involve multiple enzymes, leading to complex metabolic pathways. nih.gov Computational network modeling can be used to represent these pathways and simulate the metabolic fate of the peptide. Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) provide comprehensive maps of metabolic pathways that can serve as a foundation for such models. genome.jp
By constructing a network model, one can predict the primary cleavage sites of the peptide, the resulting smaller peptides and amino acids, and the rate at which these products are formed and consumed. This approach can clarify complex degradation profiles and identify potential metabolic bottlenecks. nih.govnih.gov
A simplified, hypothetical degradation pathway for this compound is shown below.
| Step | Enzyme Class (Hypothetical) | Substrate | Products |
| 1 | Aminopeptidase (B13392206) | This compound | L-Alanine + L-Alanyl-L-prolyl-L-isoleucine |
| 2 | Dipeptidyl Peptidase | This compound | L-Alanyl-L-alanine + L-Prolyl-L-isoleucine |
| 3 | Prolidase | L-Prolyl-L-isoleucine | L-Proline + L-Isoleucine |
| 4 | Alanine Dehydrogenase | L-Alanine | Pyruvate + NH3 |
This table illustrates a potential metabolic network for the degradation of the tetrapeptide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
